molecular formula C13H16O B14468552 7-Phenylhept-2-en-4-one CAS No. 72863-36-6

7-Phenylhept-2-en-4-one

Cat. No.: B14468552
CAS No.: 72863-36-6
M. Wt: 188.26 g/mol
InChI Key: JIABQUHDEGSHNK-UHFFFAOYSA-N
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Description

7-Phenylhept-2-en-4-one is an organic compound characterized by a seven-carbon aliphatic chain with a phenyl group at the seventh carbon, a conjugated double bond at position 2, and a ketone functional group at position 4 (Figure 1). The conjugation between the double bond and ketone group enhances its stability and reactivity in nucleophilic addition or cyclization reactions .

Properties

CAS No.

72863-36-6

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

7-phenylhept-2-en-4-one

InChI

InChI=1S/C13H16O/c1-2-7-13(14)11-6-10-12-8-4-3-5-9-12/h2-5,7-9H,6,10-11H2,1H3

InChI Key

JIABQUHDEGSHNK-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=O)CCCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenylhept-2-en-4-one typically involves the aldol condensation reaction between benzaldehyde and hept-2-en-4-one. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed:

    Oxidation: Formation of 7-Phenylhept-2-enoic acid.

    Reduction: Formation of 7-Phenylheptan-2-ol.

    Substitution: Formation of brominated or nitrated derivatives of this compound.

Scientific Research Applications

7-Phenylhept-2-en-4-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 7-Phenylhept-2-en-4-one involves its interaction with various molecular targets. The compound can act as an electrophile in chemical reactions, facilitating the formation of covalent bonds with nucleophiles. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound with Analogues

Compound Name Chain Length Unsaturation Positions Functional Groups Key Features
This compound 7 C2 (double bond) Ketone (C4) Conjugated enone system
6-Phenylhexa-1-en-3,5-diyn-1-ol 6 C1 (double), C3,5 (triple) Hydroxyl (C1) Triple bonds increase rigidity; hydroxyl enhances polarity
7-Phenyl-hepta-2,4,6-triyn-2-ol 7 C2,4,6 (triple) Hydroxyl (C2) Linear triple bonds reduce flexibility; strong electron-withdrawing effects
7-Phenyl-hepta-4,6-diyn-1,2-diol 7 C4,6 (triple) Diols (C1, C2) High solubility in polar solvents due to diols

Structural and Electronic Differences

  • Chain Length and Unsaturation: 6-Phenylhexa-1-en-3,5-diyn-1-ol has a shorter carbon chain (6 vs. 7 carbons) and additional triple bonds, increasing rigidity and reducing rotational freedom compared to this compound. The triple bonds also create stronger electron-withdrawing effects, altering reactivity in cycloaddition or polymerization reactions . 7-Phenyl-hepta-2,4,6-triyn-2-ol shares the same chain length but replaces the double bond with triple bonds at positions 2, 4, and 5. This extensive unsaturation likely reduces solubility in nonpolar solvents and increases susceptibility to oxidative degradation .
  • Functional Groups :

    • Hydroxyl or diol groups (e.g., in 7-Phenyl-hepta-4,6-diyn-1,2-diol) enhance polarity and hydrogen-bonding capacity, improving solubility in aqueous or alcoholic solvents. In contrast, the ketone group in this compound offers electrophilic reactivity but lower polarity .

Analytical Differentiation

Analytical techniques such as NMR spectroscopy (distinct ¹³C shifts for triple vs. double bonds) and IR spectroscopy (ketone C=O stretch at ~1700 cm⁻¹ vs. hydroxyl O-H stretch at ~3300 cm⁻¹) can differentiate these compounds. Mass spectrometry further aids in identifying molecular weight differences (e.g., this compound: MW ~202 g/mol vs. 7-Phenyl-hepta-4,6-diyn-1,2-diol: MW ~220 g/mol) .

Research Findings and Implications

  • Stability: The conjugated enone system in this compound provides greater thermal stability compared to poly-ynol analogs, which may decompose under high temperatures due to triple bond reactivity .
  • Catalytic Performance : Phosphine-alkene ligands (as in ) suggest that this compound could serve as a precursor for hybrid ligands in asymmetric catalysis, though its efficacy relative to analogues remains unexplored .

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